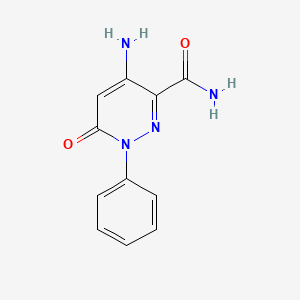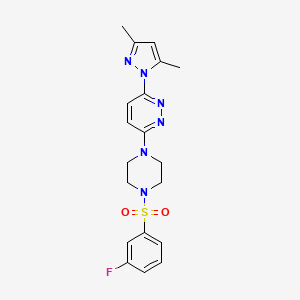![molecular formula C18H24N2O3S2 B2466043 (E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide CAS No. 879938-72-4](/img/structure/B2466043.png)
(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a chemical compound. It is a derivative of thiazol-2-(3H)-ones . Thiazol-2-(3H)-ones are known to be involved in a variety of pathologies affecting the respiratory system .
Molecular Structure Analysis
The molecular structure of thiazol-2-(3H)-ones, which “(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a derivative of, has been studied . Two-dimensional NMR spectroscopic techniques and tandem mass spectrometry have been used to assign the structure of the final compounds .Applications De Recherche Scientifique
Herbicidal Activity
A study conducted by 杨子辉 and colleagues in 2017 explored the synthesis of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, a category to which the mentioned compound belongs. This research highlighted that these compounds exhibit moderate to excellent herbicidal activity against crabgrass and barnyard grass, indicating potential agricultural applications (杨子辉 et al., 2017).
Antifungal Activity
In 2008, A. Saeed and colleagues synthesized various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and tested them for antifungal activity. They found that these compounds exhibit low to moderate antifungal activity, suggesting their potential use in managing fungal infections (A. Saeed et al., 2008).
Anti-Inflammatory and Lipoxygenase Inhibition
A. Geronikaki and team in 2007 evaluated trimethylsiloxyalkyl and trialkylsilylalkyl thiazole derivatives for anti-inflammatory activity and lipoxygenase inhibiting properties. They discovered that some compounds in this category, including closely related structures to the query compound, showed significant anti-inflammatory activity and inhibited lipoxygenase activity, indicating potential therapeutic applications (A. Geronikaki et al., 2007).
Antiviral Activity
In research led by M. Zia in 2012, various arylthiazolyl carbohydrazide analogs were synthesized and evaluated against HIV. Although most compounds were inactive, some showed inhibition against HIV-1, suggesting potential applications in antiviral drug development (M. Zia et al., 2012).
Environmental Monitoring
A 2014 study by X. Wang and colleagues developed an electrochemical immunosensor using a related compound for detecting bisphenol A. This research demonstrates the potential of such compounds in environmental monitoring and pollutant detection (X. Wang et al., 2014).
Antibacterial and Antimicrobial Activity
Several studies have investigated the antibacterial and antimicrobial potential of thiazole derivatives. These studies indicate that compounds in this category, including those structurally related to the query compound, have significant activity against various bacterial and fungal strains, suggesting their use in treating infections (C. Bonde & N. J. Gaikwad, 2004).
Mécanisme D'action
Orientations Futures
The future directions for research on thiazol-2-(3H)-ones, which “(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a derivative of, could involve further exploration of their biological activities . This could include investigating their potential as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive agents .
Propriétés
IUPAC Name |
N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-3-5-6-13-7-9-14(10-8-13)20-15-11-25(22,23)12-16(15)24-18(20)19-17(21)4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTNEYPSVAJLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2465960.png)


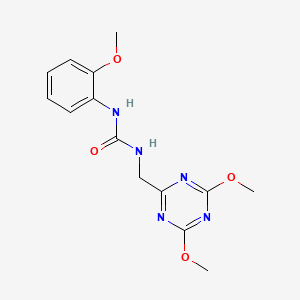
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)
![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)

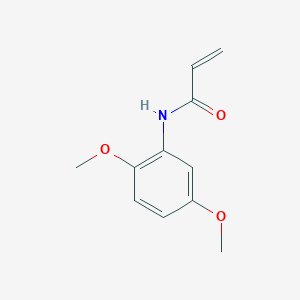
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)
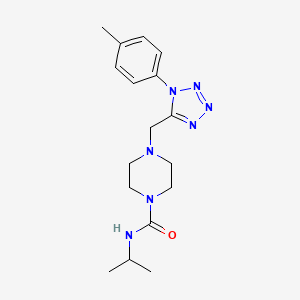
![3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2465980.png)
